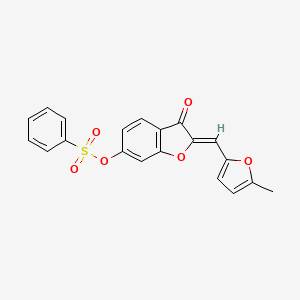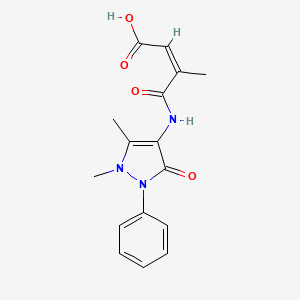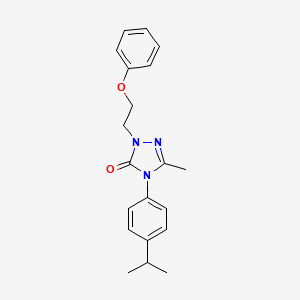![molecular formula C12H13NOS B2973190 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone CAS No. 1797335-03-5](/img/structure/B2973190.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone, also known as AT-1001 or LOR-105, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is an enzyme that is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. AT-1001 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
作用机制
Target of Action
The primary targets of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
The exact mode of action of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and any resulting changes would depend on these properties.
Biochemical Pathways
The biochemical pathways affected by 8-(thiophene-3-carbonyl)-8-azabicyclo[32Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological properties .
Result of Action
The molecular and cellular effects of the action of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Given the wide range of pharmacological properties exhibited by thiophene derivatives , the compound’s action could result in a variety of molecular and cellular effects.
实验室实验的优点和局限性
One advantage of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone is that it has been extensively studied in both preclinical and clinical settings, which has provided a wealth of data on its pharmacological properties and potential therapeutic applications. However, one limitation of this compound is that it is a small molecule inhibitor, which means that it may have limited efficacy and specificity compared to other types of drugs, such as monoclonal antibodies.
未来方向
There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone and related compounds. One area of interest is the development of more potent and specific DPP-4 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of DPP-4 inhibition on glucose control, cardiovascular health, and other metabolic parameters. Finally, there is interest in exploring the potential therapeutic applications of DPP-4 inhibitors in other diseases, such as cancer and neurodegenerative disorders.
合成方法
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-aminomethyl-7,7-dimethylbicyclo[2.2.1]heptane with thiophen-3-ylacetic acid, followed by oxidation and cyclization to form the bicyclic ring system. Alternatively, this compound can be synthesized using a palladium-catalyzed coupling reaction between 2-iodomethyl-7,7-dimethylbicyclo[2.2.1]heptane and thiophen-3-ylboronic acid, followed by oxidation and cyclization.
科学研究应用
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In clinical trials, this compound has been shown to improve glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents.
属性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(9-6-7-15-8-9)13-10-2-1-3-11(13)5-4-10/h1-2,6-8,10-11H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJVKBYRTFUQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)



![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)